molecular formula C9H8ClNS B096312 1-Chloro-4-(2-isothiocyanatoethyl)benzene CAS No. 17608-10-5

1-Chloro-4-(2-isothiocyanatoethyl)benzene

Cat. No. B096312
CAS RN: 17608-10-5
M. Wt: 197.69 g/mol
InChI Key: MRJJYUJULSZFDV-UHFFFAOYSA-N
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Description

The compound "1-Chloro-4-(2-isothiocyanatoethyl)benzene" is not directly studied in the provided papers. However, the papers do discuss various related compounds with similar functional groups or structural motifs. For instance, the first paper examines a compound with an isothiocyanato group attached to a benzene ring, similar to the target compound, but with a different substituent . The second paper investigates a molecule derived from a benzene ring with cyano and pyridyl groups, which, like the target compound, involves aromatic substitution reactions . The third paper focuses on a charge-transfer complex involving a substituted benzene, which is relevant to understanding the electronic interactions in benzene derivatives . Lastly, the fourth paper describes a chlorinated benzene sulfonamide, which shares the chlorobenzene moiety with the target compound .

Synthesis Analysis

The synthesis of "1-Chloro-4-(2-isothiocyanatoethyl)benzene" can be inferred from the methodologies discussed in the papers. For example, the compound in the first paper could be synthesized through a reaction involving the addition of an isothiocyanato group to a pre-existing benzene derivative . Similarly, the Knoevenagel condensation described in the second paper suggests a pathway for introducing substituents into the benzene ring . These methods could potentially be adapted to synthesize the target compound.

Molecular Structure Analysis

The molecular structure of "1-Chloro-4-(2-isothiocyanatoethyl)benzene" would likely exhibit characteristics similar to those described in the papers. The Raman spectroscopy and quantum chemical calculations in the first paper provide insights into how substituents affect the vibrational modes of a benzene ring . The X-ray molecular structure analysis in the second paper offers a glimpse into the crystallographic arrangement of substituted benzene compounds . These analyses could be applied to predict the molecular structure of the target compound.

Chemical Reactions Analysis

The chemical reactions involving "1-Chloro-4-(2-isothiocyanatoethyl)benzene" can be related to the reactions of similar compounds discussed in the papers. The charge-transfer complex formation in the third paper highlights the reactivity of benzene derivatives with electron-accepting or donating groups . The intramolecular interactions described in the fourth paper, such as hydrogen bonding and π-π stacking, could also be relevant to the target compound's reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-Chloro-4-(2-isothiocyanatoethyl)benzene" can be extrapolated from the properties of similar compounds in the papers. The electrical conductivity and dielectric relaxation study in the third paper provides information on how the molecular arrangement affects the electronic properties of benzene derivatives . The crystal packing and molecular conformation discussed in the fourth paper give an indication of the solid-state properties that the target compound might exhibit .

Scientific Research Applications

  • Interaction of Substituted Benzene with BCl3 : The study by Dittmer, Pask, and Nuyken (1992) examines the interaction of 1,4-bis(1-methoxy-1-methylethyl)benzene with BCl3, highlighting its role as an initiator/transfer agent for cationic polymerizations. This suggests potential applications in polymer synthesis for similarly structured compounds like 1-Chloro-4-(2-isothiocyanatoethyl)benzene (Dittmer, Pask, & Nuyken, 1992).

  • Metalation of Halobenzotrifluorides : Mongin, Desponds, and Schlosser (1996) explored the metalation of chloro(trifluoromethyl)benzenes, demonstrating selective deprotonation adjacent to halogen substituents. This provides insight into how chlorinated benzene derivatives, similar to 1-Chloro-4-(2-isothiocyanatoethyl)benzene, might behave under similar conditions (Mongin, Desponds, & Schlosser, 1996).

  • Stereochemistry in Friedel-Crafts Alkylation : The research by Segi et al. (1982) on the stereochemistry of Friedel-Crafts alkylation using optically active 2-methyloxetane and benzene suggests potential stereoselective reactions for chlorinated benzene derivatives like 1-Chloro-4-(2-isothiocyanatoethyl)benzene (Segi et al., 1982).

  • Gasoline Blending Components Synthesis : A study by Hancsók et al. (2005) investigated the production of environmentally friendly gasoline blending components using benzene-containing n-hexane fractions, indicating the potential application of chlorinated benzene derivatives in fuel processing technology (Hancsók, Magyar, Szoboszlai, & Kalló, 2005).

  • Selective Separation of Palladium : Traeger et al. (2012) developed a solvent extraction system using a dithioether derivative for the selective recovery of palladium, suggesting potential applications of chlorinated benzene derivatives in metal recovery and recycling (Traeger, Koenig, Städtke, & Holdt, 2012).

  • Molecular Electronics : Reed et al. (1997) investigated the conductance of a molecular junction containing a benzene derivative, providing insights into potential applications in molecular-scale electronics for similar compounds (Reed, Zhou, Muller, Burgin, & Tour, 1997).

properties

IUPAC Name

1-chloro-4-(2-isothiocyanatoethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNS/c10-9-3-1-8(2-4-9)5-6-11-7-12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJJYUJULSZFDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN=C=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10170081
Record name 2-(4-Chlorophenethyl) isothicyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-(2-isothiocyanatoethyl)benzene

CAS RN

17608-10-5
Record name 2-(4-Chlorophenethyl) isothicyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017608105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Chlorophenethyl) isothicyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Chlorophenethyl)isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
ES Spencer, EJ Dale, AÚL Gommans… - European journal of …, 2015 - Elsevier
Macrophage migration inhibitory factor (MIF) is a pleiotropic cytokine that has roles in the innate immune response, and also contributes to inflammatory disease. While the biological …
Number of citations: 29 www.sciencedirect.com
J Lee, J Lee, T Szabo, AF Gonzalez, JD Welter… - Bioorganic & medicinal …, 2001 - Elsevier
The vanilloid receptor represents a promising target for drug development. Building on our previous strategies which have generated potent agonists for VR1, we now describe a series …
Number of citations: 32 www.sciencedirect.com

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